

# Unveiling the Molecular Architecture and Synthesis of a Potent Phenyltropane Analog

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## Compound of Interest

Compound Name: RTI-112

Cat. No.: B598382

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This whitepaper provides an in-depth exploration of the chemical structure, synthesis, and biological interactions of the phenyltropane derivative, 3 $\beta$ -(4-chlorophenyl)-2 $\beta$ -(3-phenylisoxazol-5-yl)tropane, a compound also known by the identifier RTI-177. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are investigating novel ligands for monoamine transporters.

## Chemical Structure and Properties

RTI-177 belongs to the phenyltropane class of molecules, which are synthetic analogs of cocaine. The core of its structure is the tropane skeleton, a bicyclic amine. Attached to this core are two key substituents that dictate its pharmacological profile: a 4-chlorophenyl group at the 3 $\beta$  position and a 3-phenylisoxazol-5-yl group at the 2 $\beta$  position.

Table 1: Physicochemical Properties of 3 $\beta$ -(4-chlorophenyl)-2 $\beta$ -(3-phenylisoxazol-5-yl)tropane (RTI-177)

Property	Value
Molecular Formula	C23H23ClN2O
Molecular Weight	378.9 g/mol
IUPAC Name	5-((1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-3-phenylisoxazole
PubChem CID	9844379

## Synthesis of 3 $\beta$ -(4-chlorophenyl)-2 $\beta$ -(3-phenylisoxazol-5-yl)tropane (RTI-177)

The synthesis of RTI-177 involves a multi-step process starting from commercially available precursors. The following is a representative experimental protocol adapted from the synthesis of analogous 3 $\beta$ -(substituted phenyl)-2 $\beta$ -(3'-substituted isoxazol-5-yl)tropanes.

### Experimental Protocol

#### Step 1: Synthesis of 3 $\beta$ -(4-chlorophenyl)tropane-2 $\beta$ -carboxaldehyde

The synthesis begins with the conversion of the corresponding 2 $\beta$ -carboxylic acid methyl ester to the aldehyde. This can be achieved through reduction of the ester to the alcohol, followed by oxidation to the aldehyde. A common method involves the use of diisobutylaluminum hydride (DIBAL-H) for the reduction and a subsequent Swern or Dess-Martin periodinane oxidation.

#### Step 2: Synthesis of Benzaldoxime

In a separate reaction, benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form benzaldoxime.

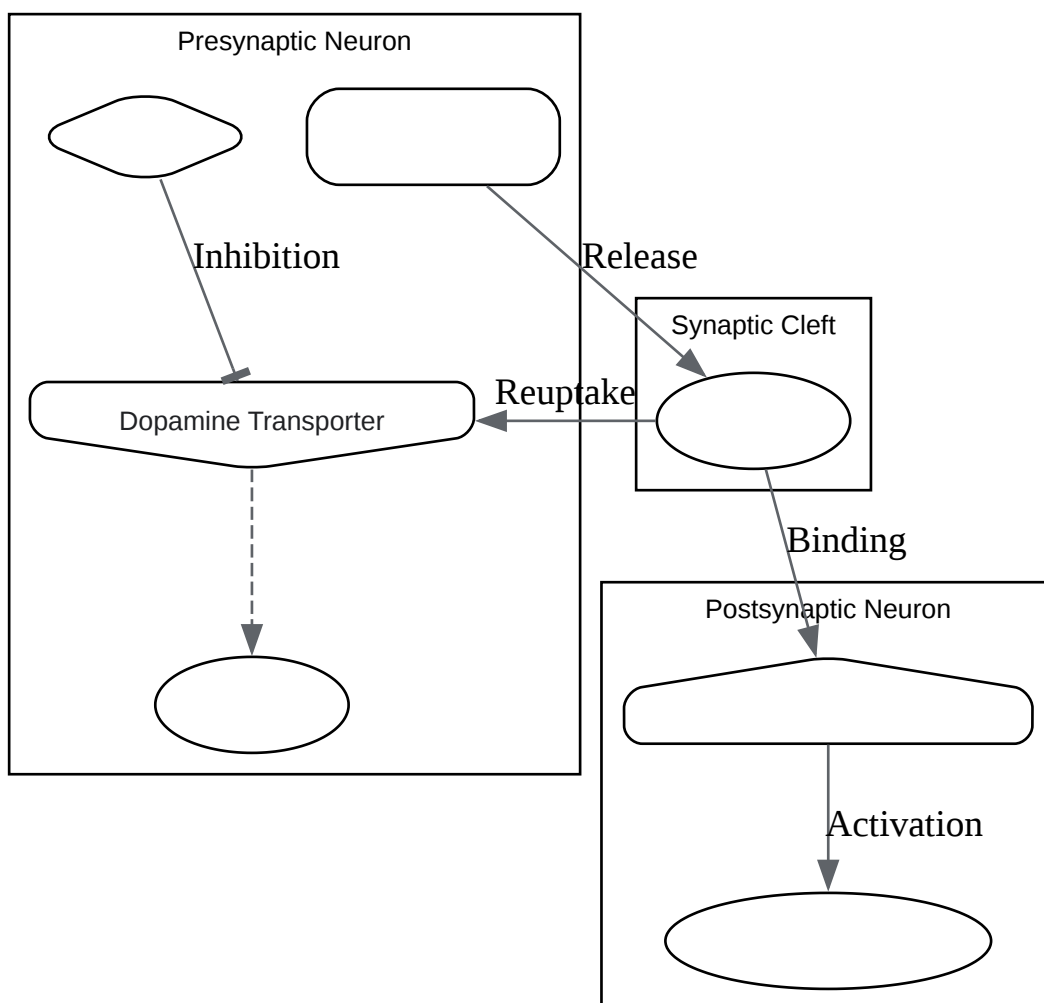
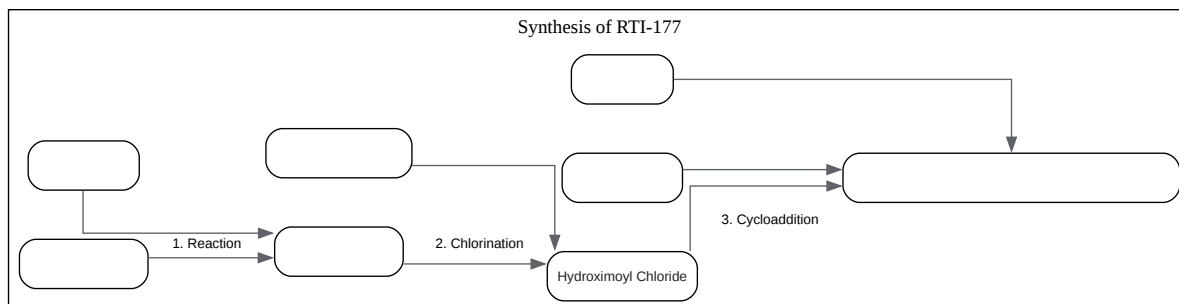
#### Step 3: 1,3-Dipolar Cycloaddition to form the Isoxazole Ring

The key step in the synthesis is the 1,3-dipolar cycloaddition reaction. The benzaldoxime is first converted to the corresponding nitrile oxide in situ by treatment with an oxidizing agent like sodium hypochlorite (bleach). The nitrile oxide then reacts with a dipolarophile, which in this case would be an alkyne derivative of the tropane aldehyde from Step 1. However, a more

common and often higher-yielding approach for this specific isoxazole isomer involves the reaction of the aldehyde with hydroxylamine to form an aldoxime, which is then chlorinated and reacted with an alkyne in the presence of a base.

A more direct route to the final compound involves the reaction of the 3β-(4-chlorophenyl)tropane-2β-carboxaldehyde with hydroxylamine to form the corresponding aldoxime. This aldoxime is then treated with a chlorinating agent such as N-chlorosuccinimide (NCS) to generate a hydroximoyl chloride. The in-situ generated hydroximoyl chloride undergoes a [3+2] cycloaddition with phenylacetylene in the presence of a base (e.g., triethylamine) to yield the desired 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane.

Reaction Scheme:



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